Pharmacopoeial Acceptance Limit: Impurity N ≤0.10% vs. Impurity L as a Specified Impurity with a Distinct Limit (BP 2017)
The British Pharmacopoeia 2017 assigns impurity N (13‑ethylgon‑5(10)en‑3,17‑dione) a quantitative acceptance limit of ≤0.10% in levonorgestrel drug substance [1]. This limit is identical to the general acceptance criterion for other/unspecified impurities in Ph. Eur. monograph 0926, which also governs impurity N [2]. In contrast, impurity L (13‑ethylgon‑4‑ene‑3,17‑dione, levodione) is a separately specified impurity with its own limit defined in the same monograph [2]. A user requiring a reference standard for impurity N must therefore procure the Δ5(10)‑isomer specifically to demonstrate compliance with this regulatory threshold; the Δ4‑isomer cannot serve this function because it co‑elutes at a different retention time and is subject to a different quantitative criterion [2]. The limit of 0.10% represents the maximum allowed concentration in the API, making the availability of a high‑purity, well‑characterised standard of impurity N essential for accurate quantification below this threshold [1].
| Evidence Dimension | Pharmacopoeial acceptance limit |
|---|---|
| Target Compound Data | ≤0.10% (BP 2017 limit for impurity N) [1] |
| Comparator Or Baseline | Impurity L (13‑ethylgon‑4‑ene‑3,17‑dione) is a specified impurity with a separate limit defined in the BP/Ph. Eur. monograph [2]. |
| Quantified Difference | The compounds are subject to different acceptance criteria within the same monograph; the limit for impurity L is not provided in the retrieved document, but its status as a specified impurity indicates a different regulatory risk profile compared to impurity N, which is classified as an other detectable impurity. |
| Conditions | BP 2017 Levonorgestrel monograph; Ph. Eur. monograph 0926. |
Why This Matters
The existence of a distinct, monograph‑defined limit for impurity N means that a laboratory performing compendial release testing must have access to the authentic Δ5(10)‑isomer reference standard to correctly identify and quantify this impurity at levels at or below 0.10%.
- [1] CAPRI CTI Exchange. 13-Ethylgon-5(10)-ene-3,17-dione: Limits 0.1% – British Pharmacopoeia 2017: Levonorgestrel monograph. View Source
- [2] British Pharmacopoeia 2025, Levonorgestrel Monograph (Ph. Eur. monograph 0926). Impurities section: L. 13‑ethylgon‑4‑ene‑3,17‑dione (levodione) listed as a specified impurity; N. 13‑ethylgon‑5(10)‑ene‑3,17‑dione listed as an other detectable impurity. View Source
